

Application Notes and Protocols for Spectroscopic Measurements of Atmospheric CFC-11

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Compound of Interest

Compound Name: Freon-11

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Introduction

Trichlorofluoromethane (CFC-11) is a potent ozone-depleting substance whose atmospheric concentration has been monitored for decades, particularly following the implementation of the Montreal Protocol.^[1] Although its production was phased out, unexpected emissions have been detected, highlighting the critical need for continuous and precise atmospheric measurements.^{[1][2]} Spectroscopic techniques are central to these monitoring efforts, providing reliable data for atmospheric models and verifying international agreements.^{[1][3]} This document provides detailed application notes and protocols for the primary spectroscopic methods used to measure atmospheric CFC-11, intended for researchers and scientists in atmospheric chemistry and environmental monitoring.

The two main approaches for monitoring atmospheric CFC-11 are remote sensing, which determines the total column abundance, and in-situ analysis, which measures concentrations at a specific location. Ground-based Fourier Transform Infrared (FTIR) spectroscopy is a powerful remote sensing technique, while Gas Chromatography combined with Mass Spectrometry (GC-MS) or an Electron Capture Detector (GC-ECD) is the standard for high-precision in-situ measurements.^{[1][4]}

Method 1: Ground-Based Fourier Transform Infrared (FTIR) Spectroscopy

Application Note

Ground-based FTIR spectroscopy is a remote sensing technique used to measure the total column abundance of various trace gases, including CFC-11.[5] The method utilizes the sun as an infrared light source, measuring the absorption of specific wavelengths of light by atmospheric gases. By analyzing the resulting high-resolution solar absorption spectra, the total amount of CFC-11 in the atmospheric column above the instrument can be determined.[1][2]

This technique is integral to global monitoring networks such as the Network for the Detection of Atmospheric Composition Change (NDACC), providing long-term, consistent time series of CFC-11 data from various locations worldwide.[1][6] These long-term measurements are crucial for identifying trends, verifying emission inventories, and studying atmospheric transport and chemistry.[1][7] The main advantages of FTIR spectroscopy are its ability to measure multiple gases simultaneously and its high precision and stability over long periods.[8]

Experimental Protocol: Measurement of CFC-11 Total Column by Solar Absorption FTIR

This protocol outlines the procedure for obtaining and analyzing solar absorption spectra to retrieve CFC-11 total columns.

1. Instrumentation:

- **FTIR Spectrometer:** A high-resolution spectrometer (e.g., Bruker IFS 120/125HR) is required, capable of achieving a spectral resolution of at least 0.0035 cm^{-1} . [1]
- **Solar Tracker:** An active solar tracker is used to direct sunlight into the spectrometer. [1]
- **Detector:** A liquid nitrogen-cooled Mercury Cadmium Telluride (HgCdTe) detector is typically used for the mid-infrared region where CFC-11 absorbs. [1]
- **Optics:** A Potassium Bromide (KBr) beamsplitter is used for the mid-infrared range. [1]

2. Data Acquisition:

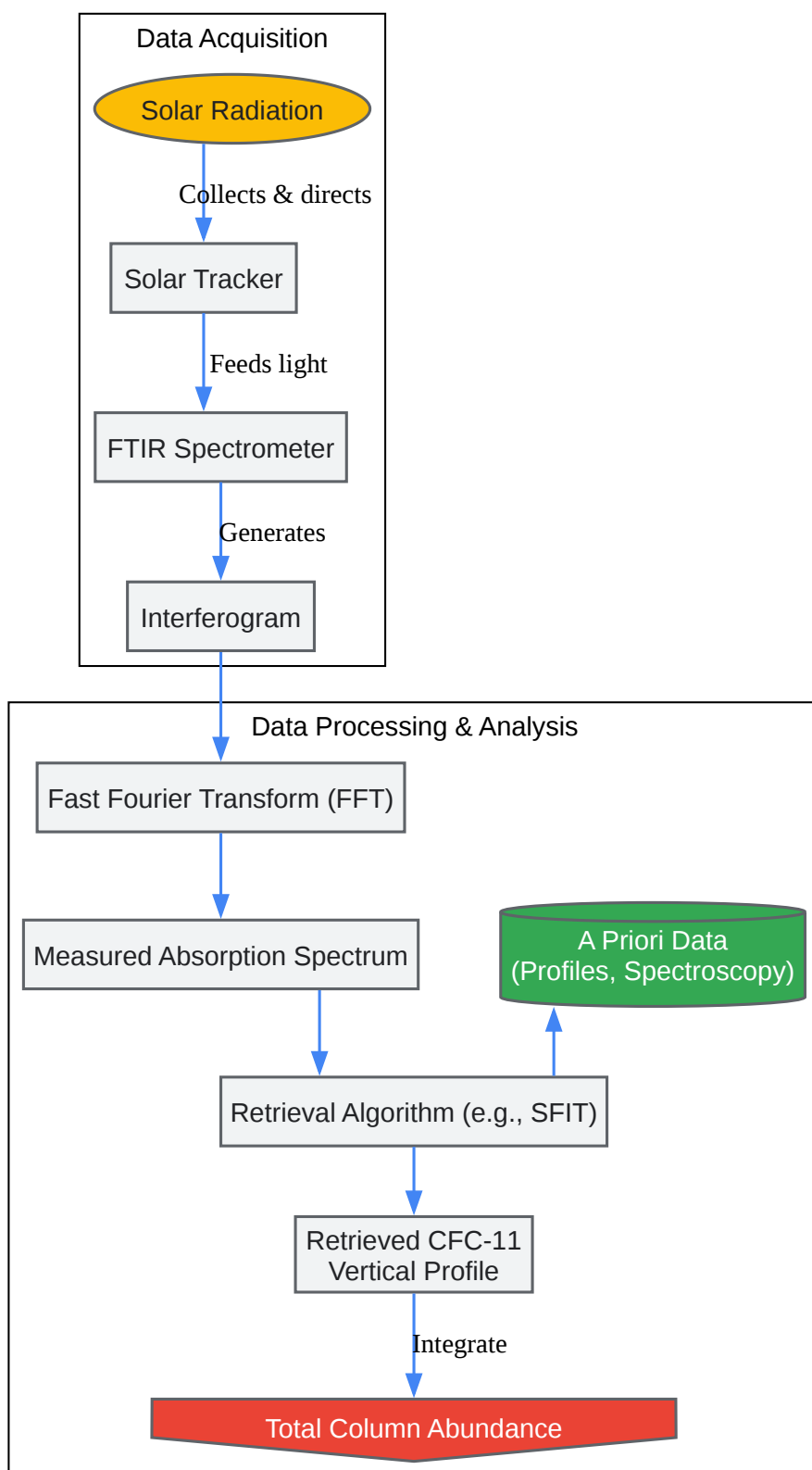
- Position the instrument at a site with a clear, unobstructed view of the sun.

- On days with clear skies, use the solar tracker to direct the solar beam into the spectrometer.
- Record mid-infrared solar spectra, typically within the 700–1400 cm^{-1} range, which covers a key absorption band for CFC-11.[1]
- Co-add multiple scans to improve the signal-to-noise ratio of the final spectrum.

3. Spectral Analysis and Retrieval:

- The retrieval process involves fitting a calculated synthetic spectrum to the measured solar spectrum using a line-by-line radiative transfer model. This is typically done using software like PROFFIT or SFIT.
- Retrieval Microwindow: A specific spectral range (microwindow) is selected to maximize the information content for CFC-11 while minimizing interference from other gases. For CFC-11, a common retrieval window is 830–860 cm^{-1} . [5]
- Interfering Species: The absorption signatures of other gases in this spectral region must be accounted for in the forward model. Major interfering species include H_2O , O_3 , CO_2 , N_2O , and HNO_3 .
- A Priori Profiles: The retrieval algorithm requires initial guess profiles (a priori) for temperature, pressure, and the vertical distribution of CFC-11 and interfering gases. These are often sourced from atmospheric models or climatologies.[6]
- Inverse Method: An inversion algorithm, such as the Tikhonov-Phillips regularization method or Optimal Estimation, is used to adjust the a priori CFC-11 profile until the calculated spectrum best matches the measured spectrum.[6]
- Data Product: The output is the retrieved vertical profile of CFC-11, which is then integrated to yield the total atmospheric column abundance, typically expressed in molecules per square centimeter ($\text{molecules}/\text{cm}^2$).

Workflow for Ground-Based FTIR Measurement of CFC-11



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FTIR measurement and data retrieval workflow.

Method 2: In-Situ Analysis by Gas Chromatography (GC)

Application Note

In-situ measurements provide highly accurate and precise mole fractions of CFC-11 in ambient air at specific locations. This technique is the cornerstone of global monitoring networks like the Advanced Global Atmospheric Gases Experiment (AGAGE) and the National Oceanic and Atmospheric Administration (NOAA) Global Monitoring Laboratory.^{[1][4][9]} The methodology typically involves collecting whole air samples in specially prepared flasks, which are then transported to a central laboratory for analysis using Gas Chromatography-Mass Spectrometry (GC-MS).^[4] Alternatively, some sites perform on-site analysis using automated gas chromatographs equipped with electron capture detectors (GC-ECD).^[4]

These high-frequency, high-precision measurements are essential for detecting small changes in atmospheric composition, identifying regional emission sources, and providing crucial data for validating global atmospheric models.^{[4][10]}

Experimental Protocol: In-Situ CFC-11 Measurement by GC-MS

This protocol describes the collection of air samples and subsequent analysis by GC-MS.

1. Materials and Instrumentation:

- **Sample Flasks:** Electropolished stainless steel canisters (e.g., 2-liter) prepared for trace gas sampling.
- **Sampling System:** A pumping system to pressurize flasks with ambient air to ~2-3 atmospheres.
- **Gas Chromatograph-Mass Spectrometer (GC-MS):** An instrument optimized for the separation and detection of volatile organic compounds.
- **Pre-concentration Unit:** A cryo-focusing system to trap and concentrate CFC-11 and other trace gases from a large volume of air before injection into the GC.

- Calibration Standards: Gravimetrically prepared whole air standards with known CFC-11 mole fractions, traceable to an international scale (e.g., SIO-05).^[1]

2. Sample Collection (Flask Sampling):

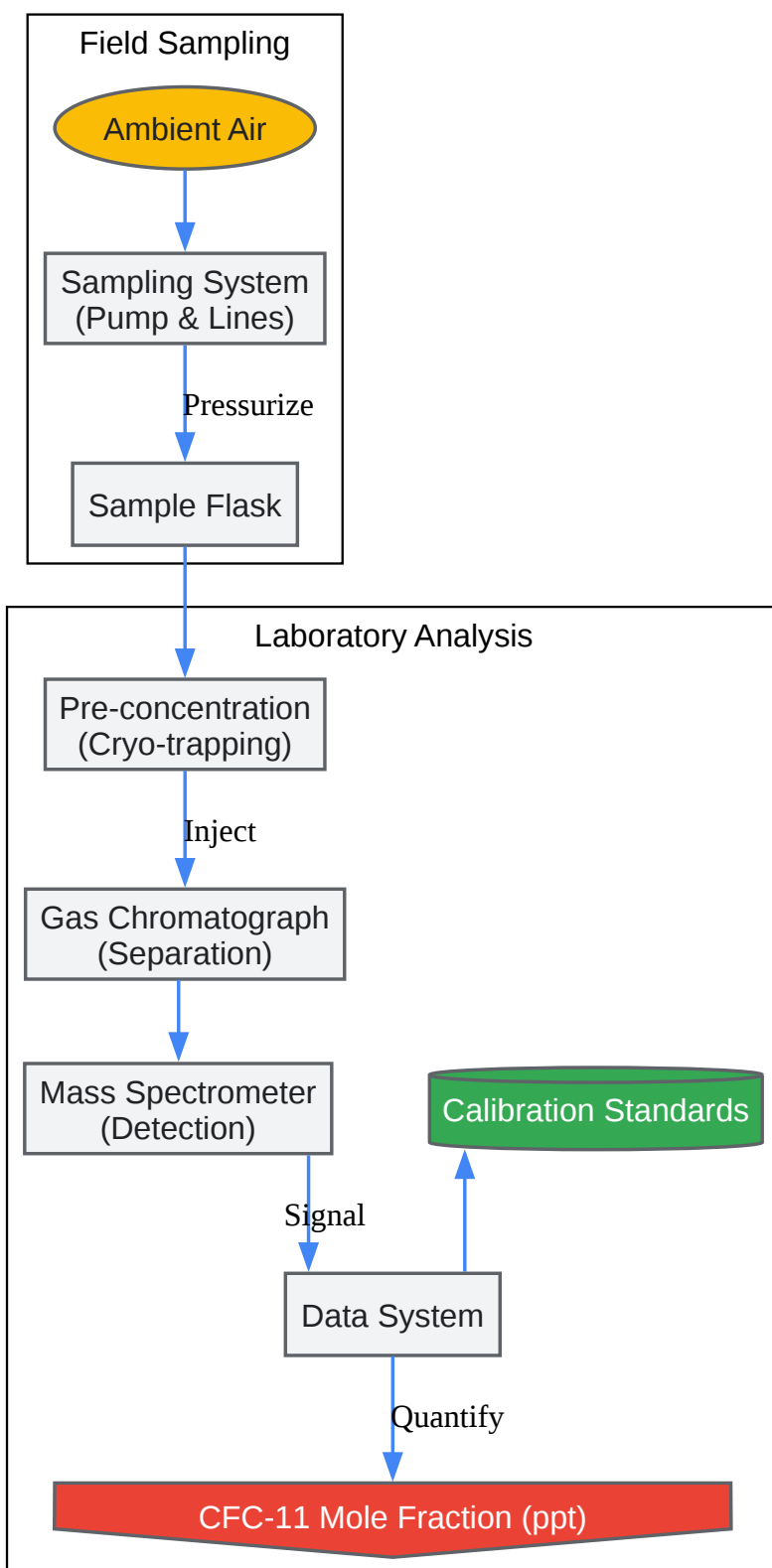
- Select a monitoring site that is representative of the desired air mass (e.g., remote, baseline locations away from local pollution sources).^[4]
- At the site, flush the sampling lines thoroughly with ambient air.
- Open the valve on the evacuated sample flask and use the pumping system to fill it with ambient air to the target pressure.
- Record metadata for each sample, including date, time, location, pressure, and relevant meteorological conditions.
- Ship the flasks to the central analytical laboratory.

3. Laboratory Analysis (GC-MS):

- Pre-concentration: A known volume of air from a sample flask is passed through a trap cooled with a cryogen (e.g., liquid nitrogen). CFC-11 and other compounds are frozen onto the trap.
- Desorption and Injection: The trap is rapidly heated, vaporizing the trapped compounds and injecting them into the GC column.
- Chromatographic Separation: The sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the different compounds based on their chemical properties and interaction with the column's stationary phase.
- Detection and Quantification: As compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The abundance of the characteristic ions for CFC-11 is measured.
- Calibration: The instrument is calibrated by analyzing reference gases with known CFC-11 concentrations before and after sample analysis. The peak area from the sample is

compared to the calibration curve to determine the mole fraction, typically reported in parts per trillion (ppt).[6]

Workflow for In-Situ GC-MS Measurement of CFC-11



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In-situ air sampling and GC-MS analysis workflow.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the spectroscopic measurement of atmospheric CFC-11.

Table 1: FTIR Retrieval Parameters for Atmospheric CFC-11

Parameter	Value / Description	Source
Spectral Window	830 - 860 cm^{-1}	[5]
Primary Interfering Species	H ₂ O, O ₃ , CO ₂ , N ₂ O, HNO ₃	[2]
Typical Spectral Resolution	0.0035 cm^{-1}	[1]
Spectroscopic Database	HITRAN (High-Resolution Transmission Molecular Absorption Database)	N/A
Systematic Uncertainty (Spectroscopic Parameters)	~7%	[1] [2]
Retrieval Code Examples	SFIT, PROFFIT	N/A

Table 2: Reported Atmospheric CFC-11 Concentrations and Trends

Location / Network	Period	Technique	Mean Concentration (Column-Averaged)	Annual Trend (% yr ⁻¹)	Source
St. Petersburg, Russia	2009–2019	FTIR	225 ppt	-0.40	[6]
Hefei, China	2017–2020	FTIR	Not specified	-0.47 ± 0.06	[5]
Jungfrauoch, Switzerland	2000–2020	FTIR	Not specified	-0.95 ± 0.13 (pre-2011), -0.61 ± 0.15 (post-2011)	[1][7]
Lauder, New Zealand	2000–2020	FTIR	Not specified	-1.34 ± 0.08 (pre-2014), -0.39 ± 0.10 (post-2014)	[1][7]
AGAGE Network	2014-2018	GC-ECD	~235 ppt (global mean)	Slowdown from ~ -0.8% to ~ -0.5%	[3][6]
NOAA Network	2014-2018	GC-MS	~235 ppt (global mean)	Slowdown from ~ -0.8% to ~ -0.5%	[3][4]

Note: Concentrations and trends vary by location, time period, and analytical method. The slowdown in the decline rate around 2012 was a key finding from these monitoring networks.[1][2][3]

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